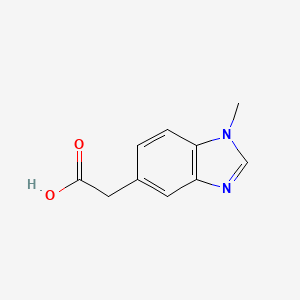![molecular formula C22H18N4O4S2 B2527286 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide CAS No. 886891-16-3](/img/structure/B2527286.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The acetamido group at the 2-position and the phenylsulfonamido group at the 3-position on the benzamide moiety indicate that this compound could have potential biological activity, as similar structures have been explored for their pharmacological properties, including anticancer and antibacterial activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the coupling of 2-aminobenzothiazole with various reagents to introduce different functional groups. For instance, in the synthesis of potential BRAFV600E inhibitors, 2-acetamidobenzo[d]thiazole-6-carboxylic acid was coupled with appropriate amines to yield compounds with both acetamido and carboxamide functionalities . Similarly, the synthesis of antibacterial agents involved the reaction of 2-aminobenzothiazole with chloroacetylchloride, followed by hydrazine hydrate and 4,7-dichloroquinoline . These methods suggest that the synthesis of this compound would likely involve a multi-step reaction sequence, starting with 2-aminobenzothiazole as a key intermediate.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole scaffold, which is known to interact with various biological targets. The presence of substituents such as the acetamido and phenylsulfonamido groups can significantly influence the compound's binding affinity and selectivity towards specific proteins or enzymes. The spatial arrangement of these groups and their electronic properties are crucial for the compound's biological activity .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions depending on the functional groups present. For example, the acetamido group can participate in acylation reactions, while the sulfonamide group can engage in sulfonylation reactions. These reactions can be exploited to further modify the compound and enhance its biological properties. The reactivity of these groups also plays a role in the compound's interaction with biological targets, potentially leading to the inhibition or activation of specific pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the benzothiazole ring. These properties are important for the compound's pharmacokinetics and pharmacodynamics, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The electronic properties of the acetamido and phenylsulfonamido groups, such as electron-withdrawing or electron-donating effects, can also affect the compound's reactivity and interaction with biological targets .
Applications De Recherche Scientifique
Antimalarial and COVID-19 Applications
N-(phenylsulfonyl)acetamide derivatives, including compounds similar to N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide, have been investigated for their antimalarial activity. These compounds exhibited significant in vitro antimalarial activity and were characterized for their ADMET properties. Additionally, the sulphonamides were evaluated for potential applications in COVID-19 treatment, with molecular docking studies indicating their affinity against key targets in SARS-CoV-2 (Fahim & Ismael, 2021).
Improving Metabolic Stability in Cancer Therapy
Derivatives of this compound have been explored to enhance metabolic stability in cancer therapy. For example, one study identified a compound with similar structure as a potent inhibitor of PI3Kα and mTOR, with modifications made to reduce metabolic deacetylation (Stec et al., 2011).
Antimicrobial and Antifungal Properties
Compounds structurally related to this compound have been synthesized and tested for their antimicrobial and antifungal activities. Various derivatives have shown potent therapeutic potential against different Gram-negative and Gram-positive bacterial strains (Patel & Agravat, 2007).
Anticancer Activities
Several studies have focused on the synthesis of related compounds for anticancer applications. These compounds have shown significant anticancer activity against various cancer cell lines, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).
Enzyme Inhibitory Applications
Some derivatives have been synthesized for enzyme inhibitory potential, targeting enzymes such as α-glucosidase and acetylcholinesterase. These compounds exhibited substantial inhibitory activity, which is promising for the treatment of various diseases (Abbasi et al., 2016).
Cardiac Electrophysiological Activity
Research has also been conducted on N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to the compound , for their potential as class III electrophysiological agents in cardiac applications (Morgan et al., 1990).
Synthesis and Quantum Calculations for Antimicrobial Activity
There have been investigations into the synthesis of novel sulphonamide derivatives for antimicrobial applications, with quantum calculations providing insights into their antimicrobial efficacy (Fahim & Ismael, 2019).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to therapeutic effects .
Mode of Action
This could involve binding to the active site of an enzyme, altering its activity, or interacting with a receptor, modulating its signaling .
Biochemical Pathways
Based on the structure and known activities of similar compounds, it may be involved in pathways related to inflammation, pain, and other physiological processes .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how much of the drug reaches the site of action and how long it remains active .
Result of Action
Based on the activities of similar compounds, it may lead to changes in cellular signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide .
Propriétés
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(benzenesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c1-14(27)23-16-10-11-19-20(13-16)31-22(24-19)25-21(28)15-6-5-7-17(12-15)26-32(29,30)18-8-3-2-4-9-18/h2-13,26H,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICYFSBWSCBVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)
![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)
![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)
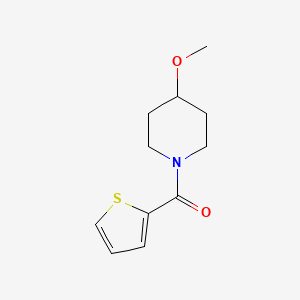
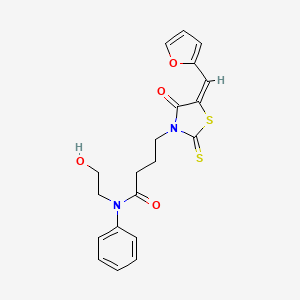
![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)
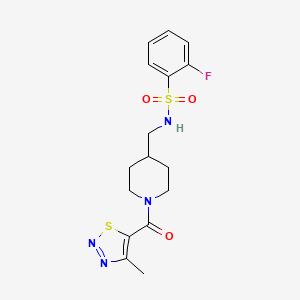
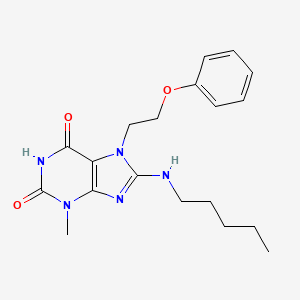
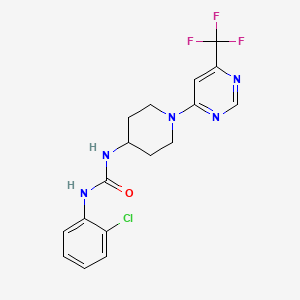
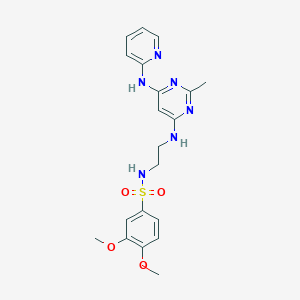
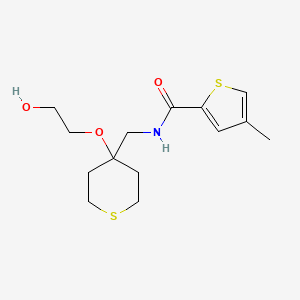
![N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2527225.png)
